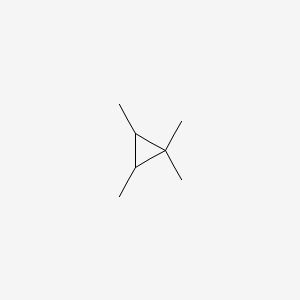
1,1,2,3-Tetramethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3-Tetramethylcyclopropane is an organic compound with the molecular formula C₇H₁₄ It belongs to the class of cyclopropanes, which are characterized by a three-membered ring structure
Analyse Des Réactions Chimiques
1,1,2,3-Tetramethylcyclopropane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation reactions can occur with halogens such as chlorine (Cl₂) under UV light, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogens under specific conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1,1,2,3-Tetramethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism by which 1,1,2,3-Tetramethylcyclopropane exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out.
Comparaison Avec Des Composés Similaires
1,1,2,3-Tetramethylcyclopropane can be compared with other similar compounds such as:
1,1,2,2-Tetramethylcyclopropane: This compound has a similar structure but differs in the position of the methyl groups.
Cyclopropane: The parent compound of the cyclopropane family, which lacks the methyl substitutions.
1,1,3,3-Tetramethylcyclopropane: Another isomer with different methyl group positions.
Propriétés
Numéro CAS |
74752-93-5 |
|---|---|
Formule moléculaire |
C7H14 |
Poids moléculaire |
98.19 g/mol |
Nom IUPAC |
1,1,2,3-tetramethylcyclopropane |
InChI |
InChI=1S/C7H14/c1-5-6(2)7(5,3)4/h5-6H,1-4H3 |
Clé InChI |
ZASOSNWAQIGWQT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



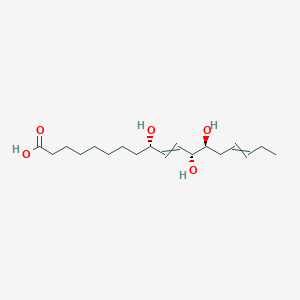
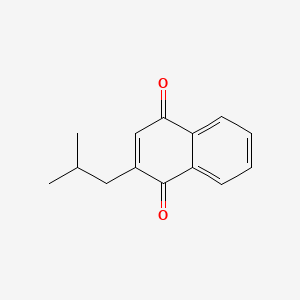
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)


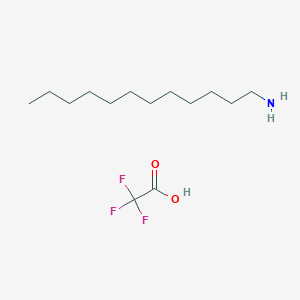
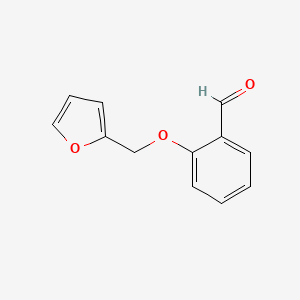
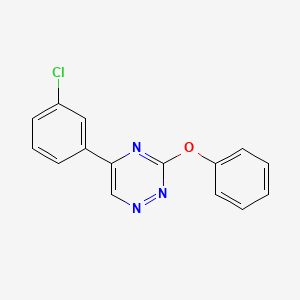

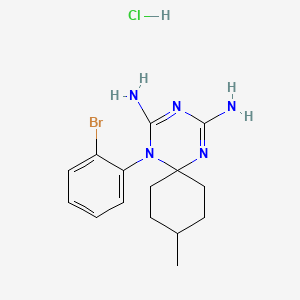

![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
